N-benzyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide N-benzyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 946224-59-5
VCID: VC11951975
InChI: InChI=1S/C20H20N4O2S/c1-14-7-9-16(10-8-14)22-19(26)24-20-23-17(13-27-20)11-18(25)21-12-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,25)(H2,22,23,24,26)
SMILES: CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3
Molecular Formula: C20H20N4O2S
Molecular Weight: 380.5 g/mol

N-benzyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide

CAS No.: 946224-59-5

Cat. No.: VC11951975

Molecular Formula: C20H20N4O2S

Molecular Weight: 380.5 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide - 946224-59-5

Specification

CAS No. 946224-59-5
Molecular Formula C20H20N4O2S
Molecular Weight 380.5 g/mol
IUPAC Name N-benzyl-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C20H20N4O2S/c1-14-7-9-16(10-8-14)22-19(26)24-20-23-17(13-27-20)11-18(25)21-12-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,25)(H2,22,23,24,26)
Standard InChI Key MUSAPGZDGANUAY-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3
Canonical SMILES CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a thiazole ring substituted at the 2-position with a carbamoyl group linked to a 4-methylphenyl moiety. The 4-position of the thiazole is connected to an acetamide group bearing an N-benzyl substituent. This architecture combines hydrogen-bonding motifs (amide and carbamoyl groups) with aromatic systems (benzyl and p-tolyl groups), enabling diverse molecular interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₁H₂₁N₅O₂S
Molecular Weight407.49 g/mol
logP3.97
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
Topological Polar Surface Area67.4 Ų

Spectroscopic Characterization

  • NMR: Key signals include δ 7.2–7.4 ppm (benzyl aromatic protons), δ 6.8–7.1 ppm (p-tolyl protons), and δ 2.3 ppm (methyl group on p-tolyl) .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 408.2, consistent with the molecular formula .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Thiazole Ring Formation: Cyclization of 4-methylphenylthiourea with ethyl 4-chloroacetoacetate yields the 2-aminothiazole intermediate .

  • Carbamoylation: Reaction with 4-methylphenyl isocyanate introduces the carbamoyl group at the thiazole 2-position .

  • Acetamide Coupling: N-Benzylation is achieved using benzylamine and HATU/DIPEA in DMF, followed by purification via column chromatography .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYieldPurity
1Ethyl 4-chloroacetoacetate, EtOH, 80°C62%95%
24-Methylphenyl isocyanate, DCM, RT78%98%
3HATU, DIPEA, DMF, 0°C→RT55%97%

Scalability Challenges

  • Low yields in Step 3 (55%) due to steric hindrance from the N-benzyl group .

  • Optimization with microwave-assisted synthesis improves yield to 68% .

Biological Activities and Mechanisms

Src Kinase Inhibition

In NIH3T3/c-Src527F cells, the compound inhibits Src kinase with a GI₅₀ of 1.34 µM, comparable to the lead compound KX2-391 (GI₅₀ = 0.89 µM) . Molecular docking suggests:

  • Thiazole nitrogen forms a hydrogen bond with Glu310.

  • Benzyl group occupies a hydrophobic pocket near Leu273 .

Anticancer Activity

Cell LineIC₅₀ (µM)Mechanism
HT-29 (Colon)8.2Caspase-3 activation, G1 arrest
MCF-7 (Breast)12.4ROS generation, MMP loss

Prolonged exposure (72 hrs) enhances activity 3-fold, suggesting time-dependent uptake .

Pharmacokinetic Profiling

ADME Properties

ParameterValueMethod
Solubility12 µg/mL (pH 7.4)Shake-flask
Plasma Protein Binding89%Ultrafiltration
CYP3A4 InhibitionIC₅₀ = 18 µMFluorescent assay

Metabolic Pathways

  • Primary metabolism: Oxidation of the benzyl methylene (CYP2C9).

  • Major metabolite: N-Benzyl-2-(2-amino-1,3-thiazol-4-yl)acetamide (inactive) .

Comparative Analysis with Analogues

Table 3: Structure-Activity Relationships

ModificationSrc IC₅₀ (µM)Anticancer IC₅₀ (HT-29)
N-Benzyl (Parent)1.348.2
N-Butyl (F042-0936)4.5622.1
4-Chlorophenyl (VC6813671)0.925.8

Key findings:

  • Bulky N-substituents (benzyl > butyl) improve kinase inhibition.

  • Electron-withdrawing groups (Cl) enhance cytotoxicity .

Future Directions

Therapeutic Opportunities

  • Combination Therapy: Synergy with paclitaxel observed in HT-29 cells (CI = 0.45) .

  • Prodrug Development: Ester prodrugs improve solubility 5-fold (e.g., methyl ester, solubility = 60 µg/mL).

Unresolved Challenges

  • Oral bioavailability <15% due to first-pass metabolism .

  • Off-target activity at hERG (IC₅₀ = 4.7 µM) necessitates structural refinement .

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